molecular formula C18H19N3O2S B238665 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No. B238665
M. Wt: 341.4 g/mol
InChI Key: DFUDEZLYMBVFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMB or BMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide works by binding to zinc ions in the body, which results in a change in its fluorescent properties. This change can be detected and measured to determine the concentration of zinc ions in a biological sample. Additionally, 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have a low toxicity profile and does not have any significant effects on the biochemical or physiological processes in the body. However, further research is needed to fully understand its long-term effects and potential side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its high sensitivity and selectivity for zinc ions. It can also be easily synthesized and purified, making it a cost-effective option for researchers. However, one of the limitations of using 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its limited solubility in aqueous solutions, which can affect its effectiveness in certain applications.

Future Directions

There are several potential future directions for the use of 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in scientific research. One area of interest is in the development of new fluorescent probes for the detection of other metal ions in biological systems. Additionally, 3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide could be further investigated as a potential therapeutic agent for the treatment of other diseases beyond cancer and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with butyric anhydride, followed by the reaction with 4-bromo-N-(3-butoxypropyl)benzamide. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases.

properties

Product Name

3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-butoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C18H19N3O2S/c1-3-4-10-23-14-7-5-6-13(11-14)18(22)19-16-12(2)8-9-15-17(16)21-24-20-15/h5-9,11H,3-4,10H2,1-2H3,(H,19,22)

InChI Key

DFUDEZLYMBVFAP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C

Origin of Product

United States

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